1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate
Overview
Description
1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate: This compound has a hydroxyl group at the 3-position, which may confer different chemical and biological properties.
4-(4-bromophenethyl)piperazine-1-carboxylate:
Biological Activity
1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate, with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with various biological targets, leading to diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C16H29NO4
- Molecular Weight : 299.41 g/mol
- CAS Number : 1033819-09-8
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies indicate that this compound may modulate enzymatic activity and receptor binding, potentially influencing cellular signaling pathways.
Potential Mechanisms Include:
- Enzymatic Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to various receptors, including opioid receptors, thereby influencing pain perception and other physiological responses.
Biological Activity
Research has highlighted several areas where this compound exhibits biological activity:
1. Neurological Effects
Preliminary studies suggest that this compound could have neuroprotective effects. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation into its potential for treating neurological disorders.
2. Analgesic Properties
Given its possible interaction with opioid receptors, there is interest in exploring its analgesic properties. Studies involving kappa-opioid receptors (KOR) indicate that compounds similar to this may affect pain modulation pathways .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with related piperidine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate | Structure | Potentially higher neuroactivity due to hydroxyl group |
4-(4-bromophenethyl)piperazine-1-carboxylate | Structure | Known for strong receptor binding affinity |
Case Studies
While specific case studies directly involving this compound are sparse, research on similar compounds provides insight into its potential applications:
- Neuroprotective Studies : Research on piperidine derivatives indicates a trend towards neuroprotection in models of neurodegenerative diseases.
- Pain Management Trials : Studies involving kappa-opioid receptor agonists have shown promise in managing chronic pain conditions.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-propylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGKMLUUYYXLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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